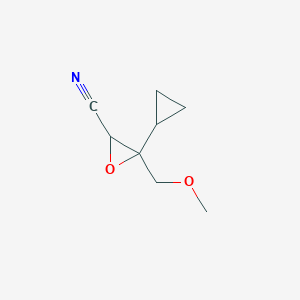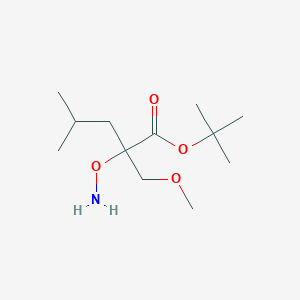
2,4-Dioxo-heptanoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dioxo-heptanoic acid methyl ester is an organic compound with the molecular formula C8H12O4. It is a methyl ester derivative of heptanoic acid, characterized by the presence of two oxo groups at the 2nd and 4th positions of the heptanoic acid chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxo-heptanoic acid methyl ester typically involves the esterification of 2,4-Dioxo-heptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of 2,4-Dioxo-heptanoic acid and methanol into the reactor, along with the acid catalyst, followed by the continuous removal of the ester product.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dioxo-heptanoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products typically include alcohols.
Substitution: Products vary depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2,4-Dioxo-heptanoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a flavoring agent in food products.
Mecanismo De Acción
The mechanism of action of 2,4-Dioxo-heptanoic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its oxo groups can participate in hydrogen bonding and other interactions with biomolecules, influencing their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Heptanoic acid methyl ester: Similar in structure but lacks the oxo groups.
2-Methylheptanoic acid methyl ester: Contains a methyl group at the 2nd position instead of oxo groups.
2-Ethylheptanoic acid methyl ester: Contains an ethyl group at the 2nd position instead of oxo groups
Uniqueness
2,4-Dioxo-heptanoic acid methyl ester is unique due to the presence of two oxo groups, which significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various chemical and biological studies.
Propiedades
Número CAS |
20577-63-3 |
|---|---|
Fórmula molecular |
C8H12O4 |
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
methyl 2,4-dioxoheptanoate |
InChI |
InChI=1S/C8H12O4/c1-3-4-6(9)5-7(10)8(11)12-2/h3-5H2,1-2H3 |
Clave InChI |
XVIBAYHPFOFOPV-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)CC(=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3-Methylidenecyclobutyl)sulfonyl]benzene](/img/structure/B13184280.png)
![2-(3-{3-[(Dimethylamino)methyl]phenyl}phenyl)ethan-1-amine](/img/structure/B13184281.png)


![1-(Chloromethyl)-1-[(propan-2-yloxy)methyl]cyclobutane](/img/structure/B13184296.png)



![3-[1-(4-Bromo-2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13184331.png)




